molecular formula C19H22ClN3O B4543302 N-(2-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(2-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No.: B4543302
M. Wt: 343.8 g/mol
InChI Key: ICJNBMXOOLFDTF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea typically involves the reaction of 2-chloro-4-methylaniline with 4-(1-pyrrolidinylmethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(2-chloro-4-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the aromatic rings or urea group.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-chloro-4-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea can be compared with other urea derivatives that have similar structures and properties. Some similar compounds include:

    N-(2-chlorophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea: Lacks the methyl group on the phenyl ring.

    N-(2-chloro-4-methylphenyl)-N’-[4-(1-piperidinylmethyl)phenyl]urea: Contains a piperidinylmethyl group instead of a pyrrolidinylmethyl group.

    N-(2-chloro-4-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]thiourea: Contains a thiourea group instead of a urea group.

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activities.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-4-9-18(17(20)12-14)22-19(24)21-16-7-5-15(6-8-16)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJNBMXOOLFDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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